rel-1-(tert-butyl) 2-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate hydrochloride
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Overview
Description
rel-1-(tert-butyl) 2-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate hydrochloride: is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a piperidine ring, which is a common motif in many biologically active molecules, making it of particular interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-1-(tert-butyl) 2-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a diamine or an amino acid derivative.
Introduction of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced via alkylation reactions. tert-Butyl groups are often added using tert-butyl halides in the presence of a base, while methyl groups can be introduced using methylating agents like methyl iodide.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
rel-1-(tert-butyl) 2-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
rel-1-(tert-butyl) 2-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives.
Chemical Biology: It is employed in the design of molecular probes and inhibitors for various biological targets.
Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of rel-1-(tert-butyl) 2-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary but often include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate
- 1-tert-Butyl 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate
- 1-tert-Butyl 2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate
Uniqueness
rel-1-(tert-butyl) 2-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The (2R,4R) configuration may confer distinct binding properties and selectivity for certain biological targets compared to its stereoisomers.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate;1-O-tert-butyl 2-O-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H22N2O4.2ClH/c2*1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4;;/h2*8-9H,5-7,13H2,1-4H3;2*1H/t2*8-,9-;;/m10../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZRSCGNYLRCPJ-VEDRLTCRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N.CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)OC)N.CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46Cl2N4O8 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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